molecular formula C24H27ClN2O2 B1662308 Carmoxirole hydrochloride CAS No. 115092-85-8

Carmoxirole hydrochloride

Cat. No.: B1662308
CAS No.: 115092-85-8
M. Wt: 410.9 g/mol
InChI Key: LRJUHOBITQUXIO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carmoxirole hydrochloride is a selective, peripherally acting dopamine D2 receptor agonist . The primary target of this compound is the dopamine D2 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions.

Mode of Action

As a dopamine D2 receptor agonist, this compound binds to and activates the D2 receptors . This activation modulates the release of noradrenaline and sympathetic activation .

Biochemical Pathways

The activation of D2 receptors by this compound leads to a modulation of noradrenaline release and sympathetic activation . This modulation can affect various biochemical pathways, particularly those involving neurotransmission and cardiovascular function.

Pharmacokinetics

This compound is rapidly absorbed in humans, reaching maximum plasma concentration approximately 2-3 hours after oral administration . The drug is metabolized, mainly to an ester-type glucuronide, and is largely excreted by the kidneys . The plasma half-life of the parent compound is approximately 5.5 hours . For the dose range tested (0.5 to 1.5 mg), the pharmacokinetics were linear .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s age, diet, and overall health status. Furthermore, the drug’s efficacy and stability can be influenced by storage conditions . . This suggests that the drug’s effects can be influenced by the presence of other substances in the body.

Chemical Reactions Analysis

Types of Reactions

Carmoxirole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions involving the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrochloric acid, dimethyl sulfoxide, and other solvents that enhance solubility and reaction efficiency .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Carmoxirole hydrochloride has a wide range of scientific research applications, including:

Biological Activity

Carmoxirole hydrochloride, also known as EMD 45609, is a selective, peripherally acting dopamine D2 receptor agonist. It has been investigated for its potential therapeutic applications, particularly in managing hypertension and other cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and relevant research findings.

Carmoxirole acts primarily as a dopamine D2 receptor agonist in peripheral tissues. Its activation of these receptors modulates the release of noradrenaline, which is crucial in regulating blood pressure. The compound's antihypertensive effects are attributed to its ability to reduce systemic vascular resistance and improve cardiac function through various neurohumoral pathways.

Key Mechanisms:

  • Dopamine D2 Receptor Activation : Carmoxirole selectively activates peripheral D2 receptors, leading to decreased norepinephrine release.
  • Reduction in Neurohormonal Activation : It lowers levels of vasopressin and atrial natriuretic peptide (ANP), contributing to improved hemodynamic parameters in heart failure patients.
  • Improvement of Cardiac Function : Clinical studies have demonstrated enhancements in cardiac index and stroke volume while reducing heart rate and systemic vascular resistance.

Hemodynamic Effects in Heart Failure

A pivotal study evaluated the effects of carmoxirole on hemodynamic and neurohormonal parameters in patients with heart failure. Twelve normotensive patients with NYHA class III-IV heart failure were administered doses ranging from 0.25 mg to 1.00 mg over two days. The results indicated significant improvements in various parameters:

ParameterBaseline Change (%)Significance (P < 0.05)
Norepinephrine-40%Yes
Vasopressin-19%Yes
Atrial Natriuretic Peptide (ANP)-25%Yes
Plasma Renin Activity-30%Yes
Mean Arterial Pressure-10%Yes
Systemic Vascular Resistance-18%Yes
Cardiac Index+20%Yes
Stroke Volume+32%Yes
Stroke Work Index+31%Yes

The study concluded that carmoxirole significantly modulates sympathetic activation, leading to beneficial effects on cardiac function and neurohormonal profiles in heart failure patients .

Research on Noradrenaline Release

Another investigation focused on the effect of carmoxirole on noradrenaline release using human and rat cortical kidney slices. The findings revealed that carmoxirole inhibited the stimulation-induced outflow of noradrenaline in human kidney slices at low concentrations (0.03 µM), suggesting its role in modulating neurotransmitter release through D2 receptor activation .

Potential Therapeutic Applications

This compound has been explored for various therapeutic uses beyond hypertension management:

  • Painful Diabetic Neuropathy : Ongoing clinical studies are evaluating its efficacy in treating neuropathic pain associated with diabetes .
  • Hyperprolactinemia : The compound may help manage conditions characterized by elevated prolactin levels without central nervous system side effects typical of many antipsychotic drugs .

Properties

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJUHOBITQUXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042595
Record name Carmoxirole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115092-85-8
Record name Carmoxirole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115092858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARMOXIROLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K7K97CBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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